2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated oxadiazole intermediate.
Attachment of the trifluoromethoxy phenyl group: This step can be accomplished via a nucleophilic aromatic substitution reaction, where the trifluoromethoxy group is introduced using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- 2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(methoxy)phenyl]acetamide
Uniqueness
The presence of the trifluoromethoxy group in 2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide imparts unique electronic properties, enhancing its potential as a bioactive compound and its utility in materials science. The combination of the thiophene and oxadiazole rings also contributes to its distinct chemical behavior and reactivity.
Properties
IUPAC Name |
2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S/c1-9-6-7-26-14(9)15-22-21-13(24-15)8-12(23)20-10-2-4-11(5-3-10)25-16(17,18)19/h2-7H,8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPWMXMOCIOFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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